5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-thiophenesulfonyl chloride
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Overview
Description
5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-thiophenesulfonyl chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to an oxadiazole ring, which is further connected to a thiophenesulfonyl chloride moiety. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-thiophenesulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with carbon disulfide to form the intermediate 5-cyclopropyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-thiophenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo intramolecular cyclization under specific conditions to form fused ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, pyridine
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-thiophenesulfonyl chloride has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a building block for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: Employed as a probe to study biological pathways and molecular interactions.
Industrial Chemistry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-thiophenesulfonyl chloride is largely dependent on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the sulfonyl chloride group allows for the formation of covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol
Uniqueness
Compared to similar compounds, 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-thiophenesulfonyl chloride is unique due to the presence of the thiophenesulfonyl chloride moiety. This functional group imparts distinct reactivity, allowing for the formation of a wide range of derivatives through substitution reactions. Additionally, the combination of the oxadiazole ring and the thiophenesulfonyl chloride group provides a unique electronic structure that can be exploited in various applications.
Properties
IUPAC Name |
5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3S2/c10-17(13,14)7-4-3-6(16-7)9-12-11-8(15-9)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAAHPGQRHLITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3=CC=C(S3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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